molecular formula C51H33N3 B12526016 2,4,6-Tris[4-(naphthalen-1-yl)phenyl]-1,3,5-triazine CAS No. 792924-34-6

2,4,6-Tris[4-(naphthalen-1-yl)phenyl]-1,3,5-triazine

Cat. No.: B12526016
CAS No.: 792924-34-6
M. Wt: 687.8 g/mol
InChI Key: SXNVDRIBPYIGDR-UHFFFAOYSA-N
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Description

2,4,6-Tris[4-(naphthalen-1-yl)phenyl]-1,3,5-triazine is a complex organic compound known for its unique structural and electronic properties. This compound features a triazine core substituted with three naphthalen-1-ylphenyl groups, making it a significant molecule in the field of organic electronics and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris[4-(naphthalen-1-yl)phenyl]-1,3,5-triazine typically involves the reaction of 4-(naphthalen-1-yl)phenylamine with cyanuric chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, along with stringent control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Tris[4-(naphthalen-1-yl)phenyl]-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4,6-Tris[4-(naphthalen-1-yl)phenyl]-1,3,5-triazine is primarily based on its electronic properties. The triazine core and naphthalen-1-ylphenyl groups facilitate efficient charge transport, making it an excellent hole-transporting material. The compound interacts with molecular targets through π-π interactions and hydrogen bonding, influencing various electronic and photophysical processes .

Comparison with Similar Compounds

Uniqueness: 2,4,6-Tris[4-(naphthalen-1-yl)phenyl]-1,3,5-triazine stands out due to its triazine core, which provides unique electronic properties and stability. This makes it particularly suitable for applications in organic electronics and materials science, where stability and efficient charge transport are crucial .

Properties

CAS No.

792924-34-6

Molecular Formula

C51H33N3

Molecular Weight

687.8 g/mol

IUPAC Name

2,4,6-tris(4-naphthalen-1-ylphenyl)-1,3,5-triazine

InChI

InChI=1S/C51H33N3/c1-4-16-43-34(10-1)13-7-19-46(43)37-22-28-40(29-23-37)49-52-50(41-30-24-38(25-31-41)47-20-8-14-35-11-2-5-17-44(35)47)54-51(53-49)42-32-26-39(27-33-42)48-21-9-15-36-12-3-6-18-45(36)48/h1-33H

InChI Key

SXNVDRIBPYIGDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C4=NC(=NC(=N4)C5=CC=C(C=C5)C6=CC=CC7=CC=CC=C76)C8=CC=C(C=C8)C9=CC=CC1=CC=CC=C19

Origin of Product

United States

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